PROTAC eEF2K degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

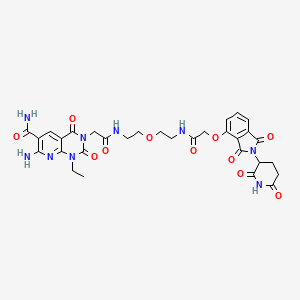

C31H33N9O11 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

7-amino-3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethylamino]-2-oxoethyl]-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C31H33N9O11/c1-2-38-26-17(12-16(25(33)44)24(32)37-26)28(46)39(31(38)49)13-21(42)34-8-10-50-11-9-35-22(43)14-51-19-5-3-4-15-23(19)30(48)40(29(15)47)18-6-7-20(41)36-27(18)45/h3-5,12,18H,2,6-11,13-14H2,1H3,(H2,32,37)(H2,33,44)(H,34,42)(H,35,43)(H,36,41,45) |

InChI Key |

WEFNUHQNBKXKGD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=NC(=C(C=C2C(=O)N(C1=O)CC(=O)NCCOCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of a PROTAC eEF2K Degrader

This technical guide provides a comprehensive overview of the mechanism of action for a hypothetical Proteolysis Targeting Chimera (PROTAC) designed to degrade the eukaryotic elongation factor-2 kinase (eEF2K), referred to herein as "PROTAC eEF2K degrader-1". This document is intended for researchers, scientists, and drug development professionals.

Introduction to eEF2K and PROTAC Technology

Eukaryotic elongation factor-2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis.[1][2][3] It is activated under conditions of cellular stress, such as nutrient deprivation and hypoxia, and acts to conserve cellular resources by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[2][4][5] This inactivation slows the elongation phase of protein translation.[2][5] In various cancers, including breast, pancreatic, brain, and lung cancer, eEF2K is often overexpressed and associated with poor patient survival.[1][6] It promotes tumor cell survival, proliferation, and aggressive characteristics, making it a compelling therapeutic target.[1][4]

PROTACs are heterobifunctional molecules that offer an innovative therapeutic strategy by inducing the degradation of specific target proteins.[7][8] They consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[7][8] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[7][10]

The Mechanism of Action of this compound

The hypothetical "this compound" is designed to specifically target and induce the degradation of eEF2K. Its mechanism of action can be broken down into the following key steps:

-

Binding to eEF2K and an E3 Ligase: The this compound, a heterobifunctional molecule, simultaneously binds to eEF2K and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[7][9] This forms a ternary complex consisting of the PROTAC, eEF2K, and the E3 ligase.[8]

-

Ubiquitination of eEF2K: The formation of this ternary complex brings the E3 ligase in close proximity to eEF2K, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of eEF2K.[9]

-

Proteasomal Degradation: The polyubiquitinated eEF2K is then recognized and targeted for degradation by the 26S proteasome.[7][8]

-

Recycling of the PROTAC: After the degradation of eEF2K, the this compound is released and can bind to another eEF2K molecule, initiating another cycle of degradation.[8]

This process leads to a significant reduction in the cellular levels of eEF2K, thereby inhibiting its downstream signaling and promoting anti-tumor effects.

Signaling Pathways

The degradation of eEF2K by a PROTAC would impact several downstream signaling pathways. eEF2K is known to be regulated by and to influence various cellular processes.

Caption: Upstream and downstream signaling of eEF2K.

Experimental Workflow

The evaluation of a PROTAC eEF2K degrader would involve a series of in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.

Caption: Experimental workflow for evaluating a PROTAC eEF2K degrader.

Quantitative Data Summary

The following tables summarize the type of quantitative data that would be collected to characterize the efficacy and selectivity of a PROTAC eEF2K degrader. Please note that the values presented here are for illustrative purposes only.

Table 1: In Vitro Degradation Efficacy

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Breast Cancer (MCF-7) | 10 | 95 |

| Pancreatic Cancer (PANC-1) | 15 | 92 |

| Glioblastoma (U-87 MG) | 12 | 98 |

-

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Table 2: Selectivity Profile

| Protein | Degradation at 1 µM (%) |

| eEF2K | >95 |

| Kinase A | <5 |

| Kinase B | <2 |

| Off-target Protein C | <1 |

Detailed Experimental Protocols

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

-

Cell Transfection and Treatment: Co-transfect cells with plasmids encoding for HA-tagged ubiquitin and the target protein (if necessary). Treat the cells with the this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-eEF2K).

-

Western Blot: Elute the immunoprecipitated proteins and analyze them by western blot using an anti-HA antibody to detect ubiquitinated eEF2K.

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat them with a serial dilution of the this compound for 72 hours.

-

Assay Procedure:

-

MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Logical Relationship of the PROTAC Mechanism

The following diagram illustrates the cyclical nature of the PROTAC-mediated degradation of eEF2K.

Caption: The catalytic cycle of PROTAC-mediated eEF2K degradation.

References

- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation and roles of elongation factor 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]

- 4. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 10. portlandpress.com [portlandpress.com]

eEF2K: A Linchpin in Cancer Cell Survival Under Stress

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical α-kinase that plays a pivotal, yet complex, role in the survival of cancer cells.[1][2] Primarily known as a negative regulator of the elongation phase of protein synthesis, eEF2K is activated under various stress conditions frequently encountered within the tumor microenvironment, such as nutrient deprivation, hypoxia, and acidosis.[1][2] By phosphorylating its only well-established substrate, eukaryotic elongation factor 2 (eEF2), eEF2K halts protein synthesis, a process that consumes a vast amount of cellular energy.[1] This metabolic reprogramming allows cancer cells to conserve resources and survive in otherwise hostile conditions.[3] While its role as a survival factor makes it an attractive therapeutic target, emerging evidence also points to a dual function, where in some contexts, eEF2K may act as a tumor suppressor.[1][2] This technical guide provides an in-depth overview of the core functions of eEF2K in cancer cell survival, its regulatory signaling pathways, and detailed experimental protocols for its study.

Core Function of eEF2K in Cancer Cell Survival

Under the harsh conditions of the tumor microenvironment, eEF2K activation is a key adaptive response for cancer cells.[4] By inhibiting the energetically demanding process of protein synthesis, eEF2K allows cells to redirect metabolic resources towards survival pathways.[3] This cytoprotective effect has been observed in numerous cancer types, including breast, pancreatic, brain, and lung cancers, where high eEF2K expression often correlates with poor prognosis.[4]

eEF2K's role in cancer cell survival is multifaceted and includes:

-

Metabolic Adaptation to Nutrient Stress: In nutrient-deprived conditions, the activation of eEF2K is critical for cell survival by conserving energy and amino acids.[3]

-

Hypoxia Resistance: Under hypoxic conditions, eEF2K is activated to reduce protein synthesis, aiding cell survival in low-oxygen environments.[5]

-

Acidosis Tolerance: The acidic tumor microenvironment activates eEF2K, which in turn promotes cancer cell survival.[6]

-

Regulation of Autophagy and Apoptosis: eEF2K is implicated in the regulation of both autophagy and apoptosis, although its precise role, particularly in directly activating autophagy, is still under investigation and may be cell-type dependent.[1][2][7] Some studies suggest eEF2K promotes autophagy as a survival mechanism, while others indicate it may not be a universal regulator.[7][8] Inhibition of eEF2K has been shown to sensitize cancer cells to apoptosis.[9]

-

Promotion of Metastasis and Angiogenesis: Emerging evidence suggests that eEF2K can also contribute to cancer progression by promoting cell migration, invasion, and angiogenesis.[4][10]

Signaling Pathways Regulating eEF2K

The activity of eEF2K is tightly controlled by a complex network of signaling pathways, primarily revolving around the cellular energy and nutrient sensors, mTORC1 and AMPK.

Key Regulatory Pathways:

-

mTORC1 Signaling: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Under nutrient-rich conditions, active mTORC1 inhibits eEF2K activity, thereby promoting protein synthesis to support cell growth.[1][2] This inhibition is mediated through direct phosphorylation of eEF2K at several sites, including Ser78 and Ser366, by kinases downstream of mTORC1, such as S6K1.[11]

-

AMPK Signaling: AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low ATP.[1] AMPK can directly phosphorylate and activate eEF2K at sites such as Ser398 and Ser491.[5] This provides a direct link between cellular energy status and the down-regulation of protein synthesis.[1]

-

Calcium/Calmodulin Signaling: eEF2K is a Ca2+/calmodulin-dependent kinase.[12] Increased intracellular calcium levels, which can occur in response to various stimuli, lead to the binding of calmodulin to eEF2K, resulting in its activation.[12]

The interplay between these pathways allows cancer cells to finely tune their rate of protein synthesis in response to the fluctuating conditions of the tumor microenvironment.

Quantitative Data on eEF2K in Cancer

The following tables summarize key quantitative data related to the study of eEF2K in cancer cell survival.

Table 1: IC50 Values of Selected eEF2K Inhibitors

| Inhibitor | IC50 Value | Cell Line/Assay Conditions | Reference |

| A-484954 | 0.28 µM | In vitro enzymatic assay | [12] |

| NH125 | 60 nM | In vitro enzymatic assay | [13] |

| Rottlerin | 5.3 µM | In vitro assay | [13] |

| Compound "21l" | 5.5 µM | In vitro enzymatic assay | [12] |

| Pemetrexed | KD = 0.104 µM | SPR assay | [14] |

| Entecavir | KD = 2.16 µM | SPR assay | [14] |

Table 2: Effects of eEF2K Inhibition or Knockdown on Cancer Cell Viability

| Cancer Type | Cell Line | Method of Inhibition | Observed Effect on Cell Viability/Proliferation | Reference |

| Triple Negative Breast Cancer | MDA-MB-231, MDA-MB-436 | Compound "21l" (IC50: 12.6 µM, 19.8 µM) | Weakly anti-proliferative in vitro, induced apoptosis | [12] |

| Melanoma | 1205 Lu | siRNA knockdown | Significantly reduced cell growth after 72h | [2] |

| Breast Cancer | MDA-MB-231 | siRNA knockdown (5-75 nM) | Dose-dependent inhibition of proliferation | |

| Colorectal Cancer | HCT116 | Low eEF2K expression | Correlated with worse overall survival (63.9% 5-year survival vs 82.8% in high expression) |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of eEF2K function. The following sections provide protocols for key experiments.

In Vitro eEF2K Kinase Activity Assay

This assay measures the ability of eEF2K to phosphorylate a substrate peptide in vitro.

Materials:

-

Recombinant human eEF2K

-

Calmodulin

-

eEF2K substrate peptide (e.g., MH-1: RKKFGESEKTKTKEFL)

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 0.01% Triton X-100, 1 mM DTT[8]

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare the (4x) substrate/ATP/metal solution in the kit buffer.[8]

-

Prepare the (2x) kinase solution containing recombinant eEF2K and calmodulin in the assay buffer.[8]

-

In a 384-well plate, add 5 µL of the (4x) test compound solution (e.g., eEF2K inhibitor).[8]

-

Add 5 µL of the (4x) substrate/ATP/metal solution to each well.[8]

-

Initiate the reaction by adding 10 µL of the (2x) kinase solution to each well.[8]

-

Incubate the plate at room temperature for 2 to 5 hours.[8]

-

Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Measure the luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.

Western Blotting for Phospho-eEF2 (Thr56)

This protocol is for detecting the phosphorylation status of eEF2, a direct indicator of eEF2K activity in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-eEF2 (Thr56) and mouse or rabbit anti-total eEF2

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-eEF2 (Thr56) antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total eEF2 for normalization.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cell culture medium

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Cell lysis buffer

-

Primary antibody: rabbit anti-LC3B

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

-

Plate cells and treat with the experimental compound.

-

For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.

-

Harvest and lyse the cells.

-

Perform Western blotting as described above, using an anti-LC3B antibody.

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[6]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or other viability dye

-

1x Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells.

-

Harvest 1-5 x 10^5 cells and wash once with cold PBS.[1]

-

Resuspend the cells in 100 µL of 1x Binding Buffer.[9]

-

Add 5 µL of Annexin V-FITC to the cell suspension.[9]

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1x Binding Buffer.[1]

-

Just before analysis, add 5 µL of PI solution.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[1]

siRNA-Mediated Knockdown of eEF2K

This protocol describes the transient knockdown of eEF2K expression using small interfering RNA.

Materials:

-

eEF2K-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Cancer cell line of interest

Procedure:

-

One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.

-

On the day of transfection, dilute the siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 24-72 hours before proceeding with downstream assays.

-

Confirm knockdown efficiency by Western blotting for eEF2K protein levels.

In Vivo Xenograft Model

This protocol outlines a general procedure for studying the effect of eEF2K inhibition on tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cells for injection

-

Matrigel (optional)

-

eEF2K inhibitor or siRNA formulated for in vivo delivery

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (often in a 1:1 mixture with Matrigel) into the flank of each mouse.[3]

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the eEF2K inhibitor (e.g., by oral gavage or intraperitoneal injection) or siRNA (e.g., intravenously) according to the desired dosing schedule.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2.[9]

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

eEF2K stands as a critical mediator of cancer cell survival in the face of various stressors inherent to the tumor microenvironment. Its central role in regulating protein synthesis, a highly energy-consuming process, positions it as a key node in the metabolic adaptation of cancer cells. The intricate regulation of eEF2K by the mTORC1 and AMPK pathways underscores its integration with cellular nutrient and energy sensing machinery. While the development of highly specific and potent eEF2K inhibitors is ongoing, the existing tools and methodologies provide a robust framework for further elucidating its precise roles in different cancer contexts. A deeper understanding of eEF2K's dual functions as both a survival factor and a potential tumor suppressor will be crucial for the successful therapeutic targeting of this enigmatic kinase. This guide provides a comprehensive resource for researchers and drug developers to navigate the complexities of eEF2K biology and to design rigorous experimental strategies to unlock its therapeutic potential.

References

- 1. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression | EMBO Reports [link.springer.com]

- 2. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]

- 7. Discovery of new substrates of the elongation factor-2 kinase suggests a broader role in the cellular nutrient response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A novel method to identify protein kinase substrates: eEF2 kinase is phosphorylated and inhibited by SAPK4/p38δ | The EMBO Journal [link.springer.com]

- 13. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Discovery and Synthesis of PROTAC eEF2K Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC eEF2K degrader-1, also known as compound 11l. This molecule was developed as a targeted protein degrader for eukaryotic elongation factor 2 kinase (eEF2K), a key regulator of protein synthesis implicated in cancer cell survival and proliferation.

Introduction: Targeting eEF2K with PROTAC Technology

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical α-kinase that negatively regulates the elongation phase of protein synthesis, a process that consumes a significant amount of cellular energy and resources.[1][2] In cancer cells, particularly under conditions of metabolic stress, eEF2K activity can be a survival mechanism. Therefore, targeted inhibition of eEF2K is a promising strategy in cancer therapy.

Proteolysis-targeting chimera (PROTAC) technology offers an innovative approach to target proteins for degradation rather than just inhibition.[2] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound was designed based on this principle, chemically linking a derivative of the known eEF2K inhibitor A484954 to a ligand for the Cereblon (CRBN) E3 ligase.[2] The primary goal was to induce the degradation of eEF2K in cancer cells, leading to the inhibition of tumor cell growth and the induction of apoptosis.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 11l) from studies conducted in the human breast adenocarcinoma cell line, MDA-MB-231.

| Parameter | Value | Cell Line | Description |

| Dmax (eEF2K Degradation) | 56.7% | MDA-MB-231 | The maximum percentage of eEF2K protein degradation achieved upon treatment with the PROTAC. |

| DC50 (eEF2K Degradation) | Not Reported | MDA-MB-231 | The concentration of the PROTAC that results in 50% degradation of the eEF2K protein. |

| IC50 (eEF2K Inhibition - A484954) | 280 nM | N/A (Enzymatic Assay) | The half-maximal inhibitory concentration of the parent inhibitor, A484954, against eEF2K. |

| Antiproliferative Activity (IC50) | Not Reported | MDA-MB-231 | The concentration of the PROTAC that inhibits cell proliferation by 50%. |

Experimental Protocols

This section details the key experimental methodologies for the synthesis and evaluation of this compound.

Chemical Synthesis of this compound (Compound 11l)

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the eEF2K ligand (an A484954 derivative) and the E3 ligase ligand (a pomalidomide (B1683931) derivative), followed by their conjugation via a linker.

eEF2K Ligand Synthesis (A484954 derivative): The synthesis of the A484954 core is based on the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. While the specific synthesis of the exact derivative used in compound 11l is detailed in the primary literature, the general approach involves the cyclization of appropriately substituted pyridine (B92270) and pyrimidine (B1678525) precursors.

E3 Ligase Ligand Synthesis (Pomalidomide derivative): Pomalidomide-based ligands are commonly used to recruit the Cereblon (CRBN) E3 ligase.[3][4] The synthesis typically involves the modification of the pomalidomide structure to introduce a reactive handle for linker attachment, often at the C4 position of the phthalimide (B116566) ring.[4]

Linker Conjugation: The final step is the covalent linkage of the eEF2K ligand and the E3 ligase ligand. This is typically achieved through standard coupling reactions, such as amide bond formation, between the functionalized linker and the respective ligands.

Western Blotting for eEF2K Degradation

This protocol is used to quantify the degradation of eEF2K protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then cleared by centrifugation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for eEF2K. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the eEF2K protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to assess the induction of apoptosis in cells treated with the PROTAC.

-

Cell Culture and Treatment: MDA-MB-231 cells are seeded in 6-well plates and treated with this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining:

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

FITC-positive, PI-negative cells are considered to be in early apoptosis.

-

FITC-positive, PI-positive cells are in late apoptosis or necrosis.

-

FITC-negative, PI-negative cells are viable.

-

The percentage of apoptotic cells is determined from the flow cytometry data.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.

Caption: Mechanism of Action for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

The Role of Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic elongation factor 2 kinase (eEF2K) is a highly regulated, atypical serine/threonine kinase that plays a critical role in controlling the rate of protein synthesis. By phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K slows down the elongation phase of translation, a process vital for cellular energy homeostasis. Dysregulation of eEF2K activity has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and to a lesser extent, Huntington's disease. This technical guide provides an in-depth overview of the current understanding of eEF2K's involvement in these disorders, detailing its regulatory signaling pathways, the quantitative impact of its dysregulation, and methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug development.

Introduction to eEF2K

Eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent protein kinase III (CaMKIII), is a unique member of the alpha-kinase family. Its primary function is to phosphorylate eEF2 on threonine 56, which inhibits eEF2's ability to bind to the ribosome and thereby stalls the elongation phase of protein synthesis.[1] This regulatory mechanism is crucial for conserving cellular energy during periods of stress, such as nutrient deprivation or hypoxia.[2] However, chronic and aberrant activation of eEF2K can lead to a detrimental suppression of protein synthesis, which is particularly harmful to neurons that rely on a dynamic proteome for synaptic plasticity and survival.

eEF2K Signaling Pathways

The activity of eEF2K is tightly controlled by a complex network of signaling pathways, primarily the mTOR and AMPK pathways, which respond to cellular energy status and growth factor signaling.

Regulation by mTORC1

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Under nutrient-rich conditions and in the presence of growth factors, mTORC1 is active and promotes protein synthesis. One of its mechanisms for achieving this is by inhibiting eEF2K activity. mTORC1 can directly phosphorylate eEF2K at several sites, including Ser366 and Ser78, which leads to the inactivation of eEF2K.[3] This relieves the inhibition on eEF2, allowing for the continuation of protein synthesis elongation.

Regulation by AMPK

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the AMP:ATP ratio is high, indicating low energy status, AMPK is activated and initiates a cascade of events to conserve energy. One of these is the inhibition of protein synthesis. AMPK activates eEF2K through direct phosphorylation at Ser398.[2] Activated eEF2K then phosphorylates eEF2, leading to a global reduction in protein synthesis and thus conserving cellular energy.

Role of eEF2K in Neurodegenerative Diseases

Alzheimer's Disease (AD)

A growing body of evidence points to the hyperactivation of eEF2K as a significant contributor to the pathophysiology of Alzheimer's disease. Post-mortem brain tissue from AD patients shows increased levels of phosphorylated eEF2 (p-eEF2), indicating heightened eEF2K activity.[3] This is recapitulated in various mouse models of AD.[4] The sustained suppression of protein synthesis is thought to contribute to synaptic dysfunction and cognitive decline.

Inhibition of eEF2K, either genetically or pharmacologically, has shown therapeutic promise in AD mouse models. Both heterozygous and homozygous knockout of eEF2K in APP/PS1 mice has been shown to rescue cognitive deficits in tasks such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM).[5] Pharmacological inhibition with compounds like A-484954 has also been demonstrated to improve cognitive function in these models.[6]

Table 1: Quantitative Data on eEF2K in Alzheimer's Disease Models

| Parameter | Model | Observation | Fold Change/Value | Reference |

| p-eEF2 (Thr56) Levels | APP/PS1 Mouse Hippocampus | Increased vs. Wild-Type | ~1.5 - 2.0 fold | [4] |

| p-eEF2 (Thr56) Levels | 3xTg-AD Mouse Hippocampus | Increased vs. Wild-Type | ~1.8 fold at 12 months | [4] |

| Dendritic Spine Density (Total) | Ts65Dn Mouse Hippocampus (Model with AD-like features) | Decreased vs. Wild-Type | ~0.8 spines/µm vs. ~1.0 spines/µm | [7] |

| Dendritic Spine Density (Total) | Ts65Dn/eEF2K+/- Mouse Hippocampus | Rescued vs. Ts65Dn | ~1.0 spines/µm | [7] |

| Novel Object Recognition | Aged eEF2K KO Mice | Improved vs. Aged Wild-Type | ~65% preference vs. ~50% | [6] |

| Morris Water Maze (Escape Latency) | APP/PS1/eEF2K-/- Mice | Improved vs. APP/PS1 | ~20s vs. ~40s on Day 5 | [5] |

Parkinson's Disease (PD)

Similar to Alzheimer's, increased eEF2K activity has been observed in the brains of Parkinson's disease patients and in animal models of the disease.[8] Specifically, elevated levels of p-eEF2 have been found in the substantia nigra of PD patients.[1] The aggregation of alpha-synuclein (B15492655), a hallmark of PD, has been linked to the activation of eEF2K.[8] Inhibition of eEF2K has been shown to reduce the toxicity of alpha-synuclein in cellular models.

A study using the rotenone (B1679576) rat model of sporadic PD found that LRRK2 inhibition prevented the rotenone-induced increase in eEF2 phosphorylation at Thr57, suggesting that LRRK2 acts upstream of eEF2K in this pathological context.[9] Furthermore, fibroblasts from both sporadic and familial (G2019S) PD patients exhibited a 40% reduction in protein synthesis, which was reversed by LRRK2 inhibitor treatment.[9]

Table 2: Quantitative Data on eEF2K in Parkinson's Disease Models

| Parameter | Model | Observation | Fold Change/Value | Reference |

| eEF2K mRNA Expression | PD Patient Substantia Nigra | Increased vs. Control | Statistically significant increase (p < 0.05) | [1] |

| p-eEF2 (Thr56) Levels | PD Patient Substantia Nigra | Increased vs. Control | Statistically significant increase (p < 0.05) | [1] |

| Protein Synthesis Rate | Fibroblasts from PD Patients (sporadic and G2019S) | Decreased vs. Control | ~40% reduction | [9] |

Huntington's Disease (HD)

The role of eEF2K in Huntington's disease is less well-characterized compared to AD and PD. However, given that mutant huntingtin (mHtt) protein aggregation is a central feature of HD and that protein synthesis dysregulation is a known consequence of mHtt expression, it is plausible that eEF2K is involved in the disease process. Further research is needed to elucidate the specific role of eEF2K in Huntington's disease, including its activity in post-mortem brain tissue and in various animal models of the disease, such as the YAC128 and R6/2 mouse models.[10]

Experimental Protocols

Western Blotting for Phospho-eEF2

This protocol describes the detection of phosphorylated eEF2 (p-eEF2) in brain tissue lysates by western blotting.

Materials:

-

Brain tissue

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-eEF2 (Thr56)

-

Primary antibody: Mouse anti-total eEF2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize brain tissue in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eEF2 and total eEF2 overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the p-eEF2 signal to the total eEF2 signal.

In Vitro eEF2K Kinase Assay (Radioactive)

This protocol describes a method to measure the kinase activity of eEF2K in vitro using a radioactive isotope.

Materials:

-

Recombinant eEF2K

-

Recombinant eEF2 (substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, 1 µM Calmodulin)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (75 mM)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture containing kinase assay buffer, recombinant eEF2, and recombinant eEF2K.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the amount of incorporated ³²P.[11][12]

Surface Sensing of Translation (SUnSET) Assay

The SUnSET assay is a non-radioactive method to measure global protein synthesis in cultured cells or tissues.

Materials:

-

Cultured cells or tissue slices

-

Lysis buffer

-

Anti-puromycin antibody

-

Western blotting or immunofluorescence reagents

Procedure:

-

Treat cultured cells or tissue slices with a low concentration of puromycin (e.g., 1-10 µg/mL) for a short period (e.g., 10-30 minutes).

-

Wash the cells/tissue to remove excess puromycin.

-

Lyse the cells or tissue and prepare protein lysates as for western blotting.

-

Detect the incorporated puromycin using an anti-puromycin antibody via western blotting or immunofluorescence.

-

The intensity of the puromycin signal is proportional to the rate of protein synthesis.[5][13]

eEF2K Inhibitors

Several small molecule inhibitors of eEF2K have been developed and are valuable tools for studying its function and therapeutic potential.

Table 3: Common eEF2K Inhibitors and their IC50 Values

| Inhibitor | IC50 | Notes | Reference |

| NH125 | 60 nM | Also reported to induce eEF2 phosphorylation in some cellular contexts. | [14] |

| A-484954 | 0.28 µM | A selective and widely used eEF2K inhibitor. | [2] |

| Rottlerin | 5.3 µM | An early identified inhibitor with off-target effects. | [2] |

Conclusion and Future Directions

The dysregulation of eEF2K and the subsequent impairment of protein synthesis are emerging as a significant pathological mechanism in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. The ability of eEF2K inhibitors to rescue cognitive and synaptic deficits in preclinical models highlights its potential as a therapeutic target.

Future research should focus on several key areas:

-

Huntington's Disease: A more thorough investigation into the role of eEF2K in Huntington's disease is crucial to determine its relevance as a therapeutic target in this condition.

-

Selective Inhibition: The development of more potent and selective eEF2K inhibitors with favorable pharmacokinetic properties for brain penetration is essential for clinical translation.

-

Biomarkers: Identifying reliable biomarkers to monitor eEF2K activity and its downstream effects in patients will be critical for clinical trials.

-

Long-term Effects: Further studies are needed to understand the long-term consequences of chronic eEF2K inhibition, particularly in the context of the complex and multifaceted nature of neurodegenerative diseases.

References

- 1. Analysis of Translation in the Developing Mouse Brain using Polysome Profiling [jove.com]

- 2. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Homozygous knockout of eEF2K alleviates cognitive deficits in APP/PS1 Alzheimer’s disease model mice independent of brain amyloid β pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repression of eEF2 kinase improves deficits in novel object recognition memory in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Protein synthesis is suppressed in sporadic and familial Parkinson's disease by LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of polysomal fractions from mouse brain synaptoneurosomes and analysis of polysomal-bound mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC eEF2K Degrader-1 and the Induction of Apoptosis: A Technical Guide

Introduction

Eukaryotic elongation factor-2 kinase (eEF2K) is a key regulator of protein synthesis and a promising therapeutic target in oncology.[1][2] Overexpressed in various cancers, eEF2K promotes cell survival under stressful conditions like nutrient deprivation and hypoxia.[1] Consequently, targeting eEF2K presents a viable strategy to induce cancer cell death. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This technical guide provides an in-depth overview of a PROTAC targeting eEF2K, referred to as PROTAC eEF2K degrader-1 (also known as Compound 11l), and its role in inducing apoptosis.[1][3] This document will also discuss a related, well-characterized eEF2K degrader, compound C1, to provide a broader understanding of the therapeutic potential of eEF2K degradation.[3]

Core Concepts: eEF2K, Autophagy, and Apoptosis

eEF2K's role in cancer cell survival is intricately linked to its regulation of autophagy, a cellular recycling process that can protect cancer cells from stress.[4][5] Under conditions of cellular stress, such as those induced by chemotherapy or nutrient deprivation, eEF2K can be activated, leading to autophagy and enhanced cell survival.[4][5] Inhibition or degradation of eEF2K can disrupt this pro-survival autophagic response, thereby sensitizing cancer cells to apoptosis, or programmed cell death.[4][6] Specifically, the DDIT4-eEF2K pathway has been identified as a critical axis in regulating the switch between autophagy and apoptosis in response to endoplasmic reticulum (ER) stress.[4][6]

Data Presentation: Efficacy of eEF2K Degraders

The following tables summarize the quantitative data on the efficacy of eEF2K degraders in inducing apoptosis and inhibiting cell proliferation.

Table 1: In Vitro Efficacy of eEF2K Degrader Compound C1 against Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Compound C1 IC50 (µM) for Cell Proliferation Inhibition (72h) |

| MDA-MB-231 | 0.18 ± 0.02 |

| HCC1806 | 0.25 ± 0.03 |

| BT549 | 0.32 ± 0.04 |

Data extracted from a study on a novel eEF2K degrader, compound C1.[3]

Table 2: Induction of Apoptosis by eEF2K Degrader Compound C1 in TNBC Cell Lines (48h)

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| MDA-MB-231 | DMSO (Control) | 5.2 ± 0.6 |

| Compound C1 (0.2 µM) | 18.6 ± 1.5 | |

| Compound C1 (0.4 µM) | 32.4 ± 2.1 | |

| HCC1806 | DMSO (Control) | 4.8 ± 0.5 |

| Compound C1 (0.2 µM) | 15.3 ± 1.2 | |

| Compound C1 (0.4 µM) | 28.9 ± 1.9 | |

| BT549 | DMSO (Control) | 6.1 ± 0.7 |

| Compound C1 (0.2 µM) | 13.8 ± 1.1 | |

| Compound C1 (0.4 µM) | 25.7 ± 1.8 |

Data extracted from a study on a novel eEF2K degrader, compound C1, as determined by flow cytometry.[3]

Table 3: Degradation of eEF2K by Compound C1 in TNBC Cell Lines (48h)

| Cell Line | Compound C1 Concentration (µM) | Relative eEF2K Protein Level (%) |

| MDA-MB-231 | 0 | 100 |

| 0.05 | ~80 | |

| 0.1 | ~60 | |

| 0.2 | ~40 | |

| 0.4 | ~20 | |

| 0.8 | <10 | |

| HCC1806 | 0 | 100 |

| 0.05 | ~85 | |

| 0.1 | ~65 | |

| 0.2 | ~45 | |

| 0.4 | ~25 | |

| 0.8 | <15 | |

| BT549 | 0 | 100 |

| 0.05 | ~90 | |

| 0.1 | ~70 | |

| 0.2 | ~50 | |

| 0.4 | ~30 | |

| 0.8 | <20 |

Data estimated from Western Blot analysis in a study on a novel eEF2K degrader, compound C1.[3]

While "this compound (Compound 11l)" is known to induce apoptosis in MDA-MB-231 cells, specific quantitative data on apoptosis rates, IC50, and DC50 values were not available in the reviewed literature.[1][3]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the eEF2K degrader or DMSO as a control for 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the DMSO-treated control cells. The IC50 value is determined from the dose-response curve.[3]

Western Blot Analysis for eEF2K Degradation

-

Culture cells to 70-80% confluency and treat with the eEF2K degrader at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

-

Treat cells with the eEF2K degrader or DMSO for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]

Visualizations

Signaling Pathway of eEF2K in Apoptosis Regulation

Caption: eEF2K signaling in stress-induced autophagy and apoptosis.

PROTAC-Mediated Degradation of eEF2K

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

The Structural Basis for the Selectivity of PROTAC eEF2K Degrader-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and molecular underpinnings that confer selectivity to "PROTAC eEF2K degrader-1," also identified as compound 11l. Eukaryotic elongation factor 2 kinase (eEF2K) is a key regulator of protein synthesis and a promising therapeutic target in oncology. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Understanding the selectivity of these degraders is paramount for their development as safe and effective therapeutics.

The eEF2K Signaling Pathway and its Role in Cancer

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a critical role in regulating protein synthesis.[1] It is the sole known kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key protein involved in the elongation phase of translation.[1] This phosphorylation event halts protein synthesis, a process that is highly energy-consuming. Consequently, eEF2K activation is a crucial cellular response to various stress conditions, including nutrient deprivation and hypoxia, allowing cells to conserve energy and survive.[2]

In numerous cancers, eEF2K is overexpressed and contributes to tumor progression, survival, and drug resistance.[2] By transiently arresting protein synthesis, eEF2K can help cancer cells adapt to the harsh tumor microenvironment.[2] This makes eEF2K an attractive target for anticancer drug development.

Below is a diagram illustrating the central role of eEF2K in the regulation of protein synthesis.

References

eEF2K as a Therapeutic Target in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of eukaryotic elongation factor 2 kinase (eEF2K) as a promising therapeutic target in the field of oncology. It covers the fundamental biology of eEF2K, its complex role in cancer progression, validated inhibitors, and key experimental methodologies.

Introduction: The Role of eEF2K in Cellular Homeostasis

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a critical role in regulating protein synthesis.[1][2] Its sole known substrate is eukaryotic elongation factor 2 (eEF2), a key protein responsible for the translocation step of ribosome movement along mRNA during the elongation phase of translation.[2][3] By phosphorylating eEF2 at a specific threonine residue (Thr56), eEF2K inhibits its activity, thereby slowing down the rate of protein synthesis.[2][4][5][6]

This regulatory mechanism is a crucial component of the cell's response to various stress conditions, such as nutrient deprivation, hypoxia, and acidosis, which are common within the tumor microenvironment.[2][7][8][9] By temporarily halting the energetically expensive process of protein translation, eEF2K activation helps conserve cellular resources, allowing cancer cells to survive and adapt to harsh conditions.[1][7][10][11] While not essential for normal cell viability, its overexpression and activation in many cancers suggest a protective role in cancer cell survival, making it an attractive target for therapeutic intervention.[3][7][12]

The Dual Role of eEF2K in Oncology

Research has revealed a complex and sometimes contradictory role for eEF2K in cancer.[3][7][13] Its function appears to be highly dependent on the specific tumor type, stage, and the surrounding microenvironment.

-

Pro-Tumorigenic Functions: In many solid tumors, including breast, pancreatic, brain, and lung cancers, eEF2K is overexpressed and associated with poor patient survival.[1][14][8][12] Its activity promotes cancer cell survival under metabolic stress, enhances chemoresistance, and facilitates metastasis.[8][9][15] eEF2K is implicated in promoting several key processes that drive cancer progression:

-

Survival and Autophagy: Under stress conditions like nutrient depletion, eEF2K activation can induce autophagy, a cellular recycling process that helps cancer cells endure harsh conditions.[7][8][10]

-

Angiogenesis and Metastasis: eEF2K has been shown to promote the formation of new blood vessels (angiogenesis) and enhance the migratory and invasive properties of cancer cells.[1][8]

-

Inhibition of Apoptosis: The kinase can inhibit programmed cell death (apoptosis), further contributing to tumor growth.[8][10]

-

-

Anti-Tumorigenic Functions: Conversely, some studies suggest that eEF2K may act as a tumor suppressor in certain contexts, such as in colorectal cancer.[7][12] By inhibiting overall protein synthesis, eEF2K can slow down the production of proteins essential for rapid cell proliferation.[7] Furthermore, exacerbated activation of eEF2K has been shown to be detrimental to tumor survival, suggesting that its therapeutic manipulation could be context-dependent.[16]

This dual role underscores the need for further research to delineate its function in different cancer types to develop effective targeted therapies.[7][13]

The eEF2K Signaling Pathway

eEF2K activity is tightly regulated by a complex network of upstream signaling pathways, integrating signals related to cellular energy status, nutrient availability, and growth factor stimulation.

Key regulatory inputs include:

-

Activation under Stress (AMPK): Under conditions of low energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) can activate eEF2K, leading to the conservation of energy by inhibiting protein synthesis.[11][12]

-

Inhibition by Growth Signals (mTORC1 and ERK/p90RSK): In the presence of nutrients and growth factors, the mTORC1 pathway inhibits eEF2K activity.[2][7] Similarly, the Ras-Erk-p90RSK signaling axis, often activated in cancer, also suppresses eEF2K, thereby promoting the high rates of protein synthesis required for tumor growth.[2][11]

-

Calcium/Calmodulin Dependence: eEF2K activity is critically dependent on intracellular calcium levels and the binding of calmodulin (CaM).[10][17]

The diagrams below illustrate the core regulatory pathways controlling eEF2K activity and its downstream effects.

Caption: Core regulatory inputs and downstream effects of eEF2K signaling.

Pharmacological Inhibitors of eEF2K

The validation of eEF2K as a therapeutic target has driven the discovery and development of small molecule inhibitors.[3] These compounds primarily target the ATP-binding pocket of the kinase.[12] While no inhibitors have yet progressed to clinical trials, several preclinical candidates have demonstrated efficacy in vitro and in vivo.

The table below summarizes key quantitative data for selected eEF2K inhibitors.

| Inhibitor | Type | In Vitro IC50 | Target Cell Lines / Notes | Reference |

| NH125 | Imidazolium salt | 60 nM | Inhibits proliferation in multiple cancer cell lines.[18] May have off-target effects.[19] | [18] |

| A-484954 | Small molecule | 0.28 µM | Highly selective inhibitor.[20] Inhibits eEF2 phosphorylation in breast, lung, and colon cancer cells.[21] | [20][21] |

| Rottlerin | Natural product | 5.3 µM | Also a PKCδ inhibitor; its use helped first identify eEF2K's role.[20] | [20] |

| TX-1918 | Small molecule | 2.7 µM (HepG2) | Shows differential potency across cell lines (e.g., IC50 = 230 µM in HCT116).[18] | [18] |

| Pemetrexed | FDA-approved drug | KD = 0.104 µM | Identified through virtual screening; shown to inhibit eEF2K activity in Western blot analysis. | [22] |

| Entecavir | FDA-approved drug | KD = 2.16 µM | Identified through virtual screening; shown to inhibit eEF2K activity in Western blot analysis. | [22] |

Key Experimental Protocols

Validating the efficacy of eEF2K inhibitors and studying the kinase's function requires robust and reproducible experimental methods. Below are detailed protocols for essential assays used in eEF2K research.

Experimental Workflow for Inhibitor Screening

The general workflow for identifying and validating novel eEF2K inhibitors involves a multi-step process from high-throughput screening to in-cell validation.

Caption: A typical workflow for the discovery and validation of eEF2K inhibitors.

Protocol: Western Blot for Phospho-eEF2 (Thr56) Analysis

This method is the gold standard for assessing eEF2K activity within cells by measuring the phosphorylation of its substrate, eEF2.[22][23][24]

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MDA-MB-453, HCT116) at a suitable density and allow them to adhere overnight.[21]

-

Induce eEF2K activity by simulating stress (e.g., serum-free media or HBSS for 2-6 hours).[23]

-

Treat cells with various concentrations of the eEF2K inhibitor for the desired time period (e.g., 6 hours).[21] Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[25]

-

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., NaF, sodium pyrophosphate) to preserve phosphorylation states.[25]

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at ~15,000 x g for 15 minutes at 4°C.[25]

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay.[25]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[21]

-

Incubate the membrane with a primary antibody specific for phospho-eEF2 (Thr56) overnight at 4°C with gentle agitation.[21]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

To normalize the data, strip the membrane and re-probe for total eEF2 and a loading control like β-actin or GAPDH.[21][26]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Calculate the ratio of phospho-eEF2 to total eEF2 to determine the level of inhibition.[27]

-

Protocol: In Vitro eEF2K Kinase Assay (Luminescence-Based)

This high-throughput assay measures the kinase activity of purified eEF2K by quantifying the amount of ATP remaining after the kinase reaction.[21]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 50 µM DTT, and 0.1 mg/mL BSA.[5]

-

Assay Mixture 1 (Enzyme Mix): Dilute purified human eEF2K enzyme and calmodulin in the kinase buffer.[21]

-

Assay Mixture 2 (Substrate/ATP Mix): Dilute a peptide substrate (e.g., MH-1) and ATP to their final desired concentrations in water.[21]

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of test compounds (diluted in kinase buffer) into the wells of a 384-well assay plate.[21]

-

Add 4 µL of Assay Mixture 1 (Enzyme Mix) to each well to pre-incubate the enzyme with the compounds.

-

Initiate the kinase reaction by adding 4 µL of Assay Mixture 2 (Substrate/ATP Mix) to each well.

-

Incubate the plate at room temperature for 2 hours to allow the phosphorylation reaction to proceed.[21]

-

-

Detection:

-

Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the components and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP remaining.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

A decrease in luminescence compared to the no-enzyme control indicates ATP consumption and thus kinase activity.

-

An increase in signal in the presence of a compound indicates inhibition of kinase activity.

-

Calculate the percent inhibition for each compound and determine IC50 values for active hits from dose-response curves.

-

Protocol: Cell Viability Assay (CCK8/MTT)

This assay is used to determine the cytotoxic or cytostatic effects of eEF2K inhibitors on cancer cell proliferation.[23][28]

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor.

-

Treat the cells with the compounds at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle-only control.

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Assay Measurement:

-

Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 1-4 hours. For MTT, you will subsequently need to add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Directions

eEF2K stands out as a significant and promising target in oncology due to its central role in mediating cancer cell adaptation to stress.[7][10] Its conditional importance in tumors, contrasted with its non-essential role in normal tissues, provides a potentially wide therapeutic window.[3][12] However, the dual functionality of eEF2K across different cancer types necessitates a careful and context-specific approach to its therapeutic targeting.[7]

Future research should focus on:

-

Developing Highly Selective Inhibitors: The development of potent and highly selective inhibitors is crucial to minimize off-target effects and advance these compounds toward clinical trials.[20][3]

-

Understanding Context-Dependent Roles: Further investigation is needed to clarify the specific contexts in which eEF2K acts as a pro-survival factor versus a tumor suppressor.[7]

-

Exploring Combination Therapies: Combining eEF2K inhibitors with other anticancer agents, such as mTOR inhibitors or chemotherapy, may offer synergistic effects and overcome resistance mechanisms.[12][15]

References

- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eukaryotic elongation factor 2 kinase as a drug target in cancer, and in cardiovascular and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are EEF2K inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]

- 13. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. eEF2 kinase mediated autophagy as a potential therapeutic target for paclitaxel-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Eukaryotic elongation factor-2 kinase (eEF2K): a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eukaryotic elongation factor 2 kinase confers tolerance to stress conditions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Virtual screening and experimental validation of eEF2K inhibitors by combining homology modeling, QSAR and molecular docking from FDA approved drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Investigating Eukaryotic Elongation Factor 2 Kinase/Eukaryotic Translation Elongation Factor 2 Pathway Regulation and Its Role in Protein Synthesis Impairment during Disuse-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Ubiquitin-Proteasome System in eEF2K Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic elongation factor 2 kinase (eEF2K) is a highly regulated, atypical Ca2+/calmodulin-dependent protein kinase that plays a critical role in controlling the rate of protein synthesis. By phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K inhibits the elongation step of translation. This function is vital for cellular adaptation to various stresses, including nutrient deprivation and genotoxic stress, by conserving energy and resources. Given its role in cell survival and proliferation, particularly in cancer cells, eEF2K has emerged as a promising target for therapeutic intervention. The cellular levels and activity of eEF2K are tightly controlled, not only by upstream signaling pathways that modulate its kinase activity but also by its regulated degradation through the ubiquitin-proteasome system (UPS). This guide provides an in-depth technical overview of the core mechanisms governing the ubiquitination and subsequent proteasomal degradation of eEF2K.

Core Components of eEF2K Degradation

The degradation of eEF2K is a multi-step process orchestrated by the ubiquitin-proteasome system. This process involves the covalent attachment of a polyubiquitin (B1169507) chain to eEF2K, marking it for recognition and degradation by the 26S proteasome.

The SCF-βTrCP E3 Ubiquitin Ligase Complex

The key E3 ubiquitin ligase responsible for the ubiquitination of eEF2K is the Skp1-Cul1-F-box (SCF) complex containing the F-box protein β-transducin repeat-containing protein (βTrCP).[1][2] The SCF-βTrCP complex is a multi-subunit RING-finger type E3 ligase that recognizes and binds to specific phosphorylated motifs, known as phosphodegrons, on its substrates.[1] βTrCP exists as two isoforms, βTrCP1 and βTrCP2, both of which can interact with eEF2K.[3][4] The interaction between βTrCP and eEF2K is dependent on the phosphorylation of eEF2K at specific serine residues.[1]

Phosphorylation-Dependent Recognition

The recognition of eEF2K by the SCF-βTrCP E3 ligase is contingent upon the prior phosphorylation of eEF2K. A canonical βTrCP-binding domain, or phosphodegron, has been identified in eEF2K.[1][2] This degron contains two critical serine residues, Ser441 and Ser445, which must be phosphorylated for βTrCP to bind.[1][5] Autophosphorylation of eEF2K on this degron is a key step that triggers its subsequent ubiquitination and degradation.[1] The inability to phosphorylate these sites, for instance through mutations like S441A/S445A, prevents the interaction with βTrCP and stabilizes the eEF2K protein.[6]

Another important phosphorylation site that regulates eEF2K stability is Threonine 348 (Thr348). Phosphorylation at this site is required for eEF2K to adopt its active conformation, which in turn is necessary for its degradation.[5][7] Mutation of this site to alanine (B10760859) (T348A) renders eEF2K more stable.[7]

Signaling Pathways Regulating eEF2K Degradation

Several signaling pathways converge on eEF2K to regulate its stability, often in a context-dependent manner. These pathways typically influence the phosphorylation status of eEF2K, thereby controlling its interaction with the SCF-βTrCP complex.

Genotoxic Stress Response

In response to genotoxic stress, such as that induced by doxorubicin, eEF2K is initially activated by AMP-activated protein kinase (AMPK)-mediated phosphorylation on Serine 398 (Ser398).[1][2] This activation leads to the phosphorylation of eEF2 and a temporary slowdown of translation elongation. Subsequently, to allow for the resumption of protein synthesis during checkpoint silencing, eEF2K undergoes autophosphorylation on its phosphodegron (Ser441/Ser445), leading to its recognition by SCF-βTrCP and subsequent degradation.[1]

cAMP-PKA Signaling

The cyclic AMP (cAMP)-dependent protein kinase (PKA) pathway also regulates eEF2K degradation.[3][4] Activation of PKA, for instance through the stimulation of A2A-type adenosine (B11128) receptors or by using agents like forskolin, leads to the proteasome-mediated degradation of eEF2K.[3] This process is linked to the phosphorylation of eEF2K at Serine 499 (Ser499) by PKA.[3] A phosphomimetic mutation at this site (S499E) is sufficient to induce eEF2K turnover.[3]

Hsp90 Chaperone Activity

The stability of eEF2K is also influenced by its association with the heat shock protein 90 (Hsp90) chaperone. Disruption of the Hsp90-eEF2K complex, for example by using the Hsp90 inhibitor geldanamycin, enhances the ubiquitination of eEF2K and significantly shortens its half-life.[8] This suggests that Hsp90 normally shields eEF2K from the ubiquitin-proteasome machinery.

Quantitative Data on eEF2K Degradation

The stability of eEF2K is dynamically regulated, and its half-life can vary significantly depending on the cellular context and the presence of specific stimuli.

| Condition | Cell Type | eEF2K Half-life | Reference |

| Basal | Not specified | < 6 hours | [8] |

| Geldanamycin (Hsp90 inhibitor) treatment | Not specified | < 2 hours | [8] |

| Doxorubicin pulse followed by NH125 (eEF2K inhibitor) treatment | U2OS | Stabilized | [9] |

| Treatment | Cell Type | Effect on eEF2K Protein Levels | Reference |

| Forskolin (10 µM, 6h) | PC12 | ~50% reduction | [3] |

| IGF-1 (100 ng/ml, 6h) | PC12 | ~38% reduction | [3] |

| CGS 21680 (A2A agonist, 100 nM, 3h) | PC12 | ~34% reduction | [3] |

| CGS 21680 (A2A agonist, 100 nM, 6h) | PC12 | ~51% reduction | [3] |

| MG132 (proteasome inhibitor) | PC12, HEK | Attenuates reduction by forskolin, IGF-1, CGS 21680 | [3] |

Experimental Protocols

Cycloheximide (CHX) Chase Assay for eEF2K Half-life Determination

This assay is used to determine the stability of eEF2K by inhibiting new protein synthesis and observing the rate of its degradation over time.[10][11][12]

Materials:

-

Cultured cells expressing eEF2K

-

Complete cell culture medium

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Proteasome inhibitor (e.g., MG132, optional)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents